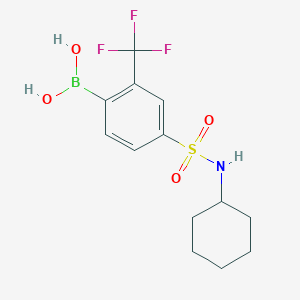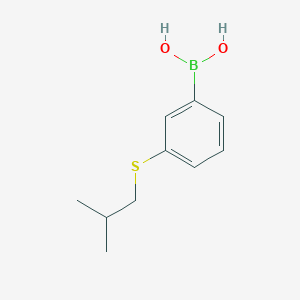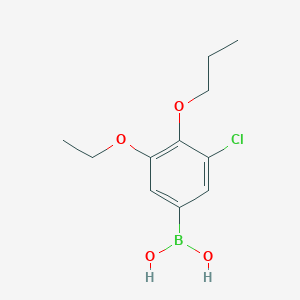![molecular formula C25H28BNO2 B3115420 Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine CAS No. 2096338-53-1](/img/structure/B3115420.png)
Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
Descripción general
Descripción
Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine is an organic compound with the molecular formula C24H26BNO2. It is a boronic acid ester, specifically a pinacol ester, which is widely used in organic synthesis due to its unique reactivity and stability. This compound is often utilized in the field of materials science, particularly in the synthesis of small molecule semiconductors and other advanced materials.
Mecanismo De Acción
Target of Action
The primary target of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester, also known as Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine, is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target by acting as an organoboron reagent . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid moiety of the compound undergoes transmetalation with the transition metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking the two coupling partners .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of biaryl compounds, which are common structural motifs in many biologically active compounds and natural products .
Pharmacokinetics
Its solubility in organic solvents such as dichloromethane, dimethyl sulfoxide, and ether can impact its availability for reactions.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, including biaryl compounds .
Action Environment
The efficacy and stability of the compound’s action in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of solvent, the presence of a base, the temperature, and the specific transition metal catalyst used . The compound is typically stored at room temperature in a cool, dry place to maintain its stability.
Análisis Bioquímico
Biochemical Properties
4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with enzymes and proteins involved in these reactions, such as palladium complexes used in the Suzuki-Miyaura coupling . The boronic acid ester group in the compound facilitates its binding to these catalysts, enabling efficient transmetalation and subsequent coupling reactions. Additionally, its electron-rich nature allows it to participate in protodeboronation reactions, further expanding its utility in organic synthesis .
Cellular Effects
The effects of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with proteins involved in signal transduction. For instance, its role in modifying cellular metabolism through the inhibition or activation of specific enzymes can lead to changes in gene expression and cellular function. Studies have shown that the compound can affect the proliferation and differentiation of various cell types, highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester exerts its effects through several mechanisms. It binds to palladium catalysts, facilitating the Suzuki-Miyaura coupling reaction by enabling the transmetalation step. This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis. Additionally, the compound can undergo protodeboronation, where the boronic acid ester group is replaced by a hydrogen atom, further diversifying its reactivity . These molecular interactions underscore the compound’s versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester can change over time. The compound is generally stable under ambient conditions, but its reactivity can be influenced by factors such as temperature and pH. Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that while the compound remains effective in short-term applications, its stability must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound has been shown to facilitate desired biochemical reactions without significant toxicity. At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety in experimental and therapeutic applications .
Metabolic Pathways
4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester is involved in several metabolic pathways, primarily those related to its role in organic synthesis. The compound interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-carbon bonds. Additionally, its involvement in protodeboronation reactions indicates its participation in metabolic processes that modify boronic acid esters. These interactions can influence metabolic flux and the levels of various metabolites, underscoring the compound’s impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently taken up by cells, where it exerts its biochemical effects. Understanding these transport mechanisms is crucial for optimizing the compound’s use in therapeutic applications .
Subcellular Localization
The subcellular localization of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it participates in biochemical reactions. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its intracellular dynamics for effective application in research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine typically involves the reaction of 4-bromo-N,N-diphenylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product, which is essential for its applications in high-tech industries .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base, to yield the corresponding aryl compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Temperature: Typically ranges from room temperature to 100°C depending on the specific reaction.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Aryl Compounds: Resulting from protodeboronation reactions.
Aplicaciones Científicas De Investigación
Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Employed in the study of biological systems through the synthesis of bioactive molecules.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the diphenylamino group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar but with an amino group instead of a diphenylamino group.
Uniqueness
Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine is unique due to its combination of a boronic acid ester with a diphenylamino group. This structure provides enhanced stability and reactivity, making it particularly useful in the synthesis of complex organic molecules and advanced materials .
Propiedades
IUPAC Name |
N-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BNO2/c1-24(2)25(3,4)29-26(28-24)21-17-15-20(16-18-21)19-27(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18H,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILAXDZBCWOJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133217 | |
| Record name | Benzenemethanamine, N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-53-1 | |
| Record name | Benzenemethanamine, N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



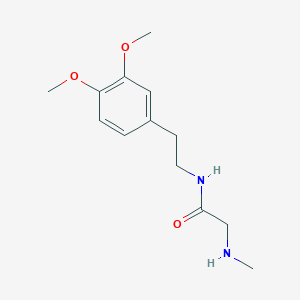
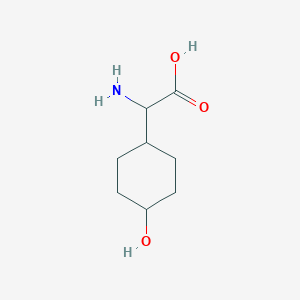


![Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)

